N-[(allylamino)carbonothioyl]-2-furamide
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Overview
Description
N-[(allylamino)carbonothioyl]-2-furamide, also known as allicin, is a sulfur-containing compound found in garlic. Allicin has been studied extensively for its potential health benefits and its ability to inhibit the growth of various microorganisms.
Mechanism of Action
Allicin works by inhibiting the activity of various enzymes in the body, including those involved in the production of reactive oxygen species (ROS) and those involved in the growth of microorganisms. Allicin also activates certain pathways in the body that are involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects:
Allicin has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, lowering blood pressure, reducing cholesterol levels, and inhibiting the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(allylamino)carbonothioyl]-2-furamide in lab experiments is that it is relatively easy to synthesize and can be obtained from natural sources. However, this compound can be unstable and can degrade quickly, making it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-[(allylamino)carbonothioyl]-2-furamide. One area of interest is its potential use as a natural preservative in food products. Allicin has also shown promise as a potential treatment for various diseases, including cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
Allicin can be synthesized by crushing fresh garlic and then exposing it to air. The enzyme alliinase is released from the garlic and reacts with the amino acid alliin to produce N-[(allylamino)carbonothioyl]-2-furamide. Allicin can also be synthesized by chemical methods using allyl chloride and sodium sulfide.
Scientific Research Applications
Allicin has been studied for its potential therapeutic effects on various diseases, including cancer, cardiovascular disease, and bacterial and fungal infections. Allicin has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-5-10-9(14)11-8(12)7-4-3-6-13-7/h2-4,6H,1,5H2,(H2,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNUZLDUHDGEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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